molecular formula C12H17NO4S B11181506 Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate CAS No. 346696-73-9

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate

Cat. No.: B11181506
CAS No.: 346696-73-9
M. Wt: 271.33 g/mol
InChI Key: ROAWGCLLOBYJBG-UHFFFAOYSA-N
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Description

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

CAS No.

346696-73-9

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

methyl 2-[(2,4,6-trimethylphenyl)sulfonylamino]acetate

InChI

InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)18(15,16)13-7-11(14)17-4/h5-6,13H,7H2,1-4H3

InChI Key

ROAWGCLLOBYJBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)OC)C

Origin of Product

United States

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